molecular formula C13H6ClFN6S B11047291 6-(3-Chloro-2-fluorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Chloro-2-fluorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047291
M. Wt: 332.74 g/mol
InChI Key: XWYASAVJNHKEIR-UHFFFAOYSA-N
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Description

6-(3-Chloro-2-fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with chloro and fluoro substituents on the phenyl ring and a pyrazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-2-fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Coupling Reactions: The final step involves coupling the triazole-thiadiazole core with the 3-chloro-2-fluorophenyl and 2-pyrazinyl groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(3-chloro-2-fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-(3-chloro-2-fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3-Chloro-2-fluorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(3-chloro-2-fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of substituents and ring structures. The presence of both chloro and fluoro substituents on the phenyl ring, along with the pyrazinyl group, imparts unique chemical and biological properties that distinguish it from similar compounds. These features contribute to its potential as a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H6ClFN6S

Molecular Weight

332.74 g/mol

IUPAC Name

6-(3-chloro-2-fluorophenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6ClFN6S/c14-8-3-1-2-7(10(8)15)12-20-21-11(18-19-13(21)22-12)9-6-16-4-5-17-9/h1-6H

InChI Key

XWYASAVJNHKEIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=NN3C(=NN=C3S2)C4=NC=CN=C4

Origin of Product

United States

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